YX-2-107

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

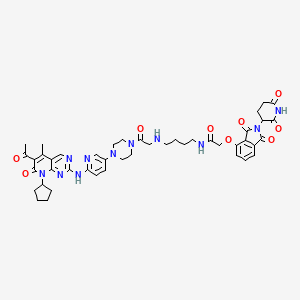

C45H51N11O9 |

|---|---|

分子量 |

890.0 g/mol |

IUPAC 名称 |

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52) |

InChI 键 |

JNYCZFGLJGFFEL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

产品来源 |

United States |

Foundational & Exploratory

YX-2-107: A Technical Deep Dive into its Mechanism of Action for Selective CDK6 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its core signaling pathways. This compound represents a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3] By hijacking the cell's natural protein disposal machinery, this compound not only inhibits the kinase activity of CDK6 but also eliminates the protein entirely, offering potential advantages over traditional kinase inhibitors.[3][4][5]

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a bifunctional molecule, simultaneously binding to CDK6 and an E3 ubiquitin ligase.[3] Specifically, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to a rapid and preferential reduction of CDK6 levels within the cell.[3]

The key steps in the mechanism of action are:

-

Binding: this compound binds to both CDK6 and the CRBN E3 ubiquitin ligase.

-

Ternary Complex Formation: The binding of this compound to both proteins brings them into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the CDK6 protein.

-

Proteasomal Degradation: The poly-ubiquitinated CDK6 is recognized and degraded by the 26S proteasome.

This degradation-based approach offers a distinct advantage over simple kinase inhibition by eliminating both the catalytic and non-catalytic functions of CDK6.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| CDK6 Degradation IC50 | 4.4 nM | In vitro | [1][2] |

| CDK6 Degradation DC50 | ~4 nM | Ph+ BV173 ALL cells | [3][6] |

| CDK4 Kinase Inhibition IC50 | 0.69 nM | In vitro | [3][6][7] |

| CDK6 Kinase Inhibition IC50 | 4.4 nM | In vitro | [3][6][7] |

Table 2: In Vivo Pharmacokinetics and Activity of this compound

| Parameter | Value | Animal Model | Dosing | Reference |

| Maximum Concentration (Cmax) | 741 nM | C57BL/6j mice | 10 mg/kg; i.p.; single dose | [1] |

| Plasma Clearance | Cleared after 4 hours | C57BL/6j mice | 10 mg/kg; i.p.; single dose | [1] |

| Pharmacological Activity | Suppression of Ph+ ALL proliferation | NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg; i.p.; single daily for 3 days | [1] |

| Metabolic Stability (Half-life) | 35 minutes | Mouse liver microsomes | N/A | [4] |

Signaling Pathway

This compound-mediated degradation of CDK6 has significant downstream effects on cell cycle regulation. A primary consequence is the inhibition of Retinoblastoma (RB) protein phosphorylation.[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression. Additionally, this compound treatment leads to the downregulation of FOXM1 expression, another key regulator of cell cycle progression.[1][2]

Caption: Signaling pathway of this compound leading to CDK6 degradation and cell cycle arrest.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the available literature describes the key experimental setups used to elucidate the mechanism of action of this compound.

In Vitro Degradation and Kinase Inhibition Assays

-

Objective: To determine the potency and selectivity of this compound in degrading CDK6 and inhibiting CDK4/6 kinase activity.

-

Methodology Outline:

-

Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured under standard conditions.[1]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).[1]

-

Protein Level Analysis: Cell lysates are collected, and protein levels of CDK6, CDK4, phospho-RB, and FOXM1 are assessed by Western blotting.[1]

-

Kinase Activity Assay: In vitro kinase assays are performed using recombinant CDK4 and CDK6 enzymes to determine the IC50 values for kinase inhibition.[3][6]

-

Data Analysis: Densitometry is used to quantify protein bands from Western blots to determine the DC50 for CDK6 degradation.

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Methodology Outline:

-

Cell Treatment: Ph+ ALL cells are treated with this compound (e.g., 2000 nM) for a defined period (e.g., 48 hours).[1]

-

Cell Staining: Cells are fixed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo efficacy of this compound in suppressing Ph+ ALL growth.

-

Methodology Outline:

-

Animal Model: Immunodeficient mice (e.g., NRG-SGM3) are engrafted with human Ph+ ALL cells to establish xenografts.[1]

-

Treatment: Once leukemia is established, mice are treated with this compound (e.g., 150 mg/kg, i.p., daily for 3 days) or a vehicle control.[1]

-

Monitoring: Leukemia burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.[4]

-

Pharmacodynamic Analysis: At the end of the treatment period, tissues are collected to assess the levels of CDK6, phospho-RB, and FOXM1 to confirm target engagement.[1]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]

- 7. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of YX-2-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective small molecule degrader that functions as a proteolysis-targeting chimera (PROTAC). Its primary cellular target is Cyclin-Dependent Kinase 6 (CDK6). By inducing the degradation of CDK6, this compound offers a therapeutic strategy for malignancies dependent on this kinase, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Introduction to this compound and its Cellular Target

This compound is a heterobifunctional molecule designed to selectively target CDK6 for degradation by the cellular ubiquitin-proteasome system.[1][2] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound eliminates the entire CDK6 protein, thereby abrogating both its kinase-dependent and kinase-independent functions.[1][2] This is particularly relevant in cancers like Ph+ ALL, where CDK6 has been shown to have roles beyond cell cycle regulation.[1]

The molecule consists of three key components: a ligand that binds to CDK6, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Specifically, this compound utilizes a derivative of the CDK4/6 inhibitor palbociclib (B1678290) to engage CDK6 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This tripartite complex formation leads to the polyubiquitination of CDK6, marking it for degradation by the proteasome.[1]

Mechanism of Action

The mechanism of this compound-mediated degradation of CDK6 involves the following key steps:

-

Binding to CDK6: The palbociclib-derived moiety of this compound binds to the ATP-binding pocket of CDK6.[2][3]

-

Recruitment of Cereblon E3 Ligase: The other end of the this compound molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1]

-

Ternary Complex Formation: This results in the formation of a stable ternary complex consisting of CDK6, this compound, and the CRBN E3 ligase.[1]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDK6.[1]

-

Proteasomal Degradation: The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.[1]

This process leads to a rapid and sustained reduction in cellular CDK6 levels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| CDK4 | 0.69[2] |

| CDK6 | 4.4[2] |

Table 2: In Vitro CDK6 Degradation

| Cell Line | DC50 (nM) |

| Ph+ BV173 ALL | ~4[2] |

Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg, i.p.)

| Parameter | Value |

| Maximum Concentration (Cmax) | 741 nM[4][5] |

| Time to Cmax (Tmax) | Not explicitly stated |

| Clearance | Cleared from plasma after 4 hours[4][5] |

Signaling Pathway

This compound-mediated degradation of CDK6 impacts downstream signaling pathways that are critical for cell cycle progression and proliferation. The primary consequence is the reduced phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Additionally, the expression of FOXM1, a key transcription factor involved in cell cycle progression, is also suppressed.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular target and effects of this compound.

In Vitro Kinase Assay

This protocol is a generalized procedure for assessing the inhibitory activity of this compound against CDK4 and CDK6 kinases.

Materials:

-

Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Retinoblastoma protein (Rb) substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate (Rb), and this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for CDK6 Degradation

This protocol describes the detection of CDK6 protein levels in cells treated with this compound.

Materials:

-

Ph+ ALL cell lines (e.g., BV173, SUP-B15)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-CDK6, anti-CDK4, anti-p-Rb (Ser780), anti-FOXM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed Ph+ ALL cells in culture plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

-

Ph+ ALL cell lines

-

This compound

-

DMSO

-

Cold PBS

-

Ethanol (B145695) (70%)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for a specified duration (e.g., 48 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

Analyze the DNA content of the single-cell population to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol is a general guideline for evaluating the anti-leukemic activity of this compound in a mouse xenograft model of Ph+ ALL.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Ph+ ALL cells (patient-derived or cell line)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

Flow cytometry antibodies for human CD45 and other relevant markers

Procedure:

-

Inject immunodeficient mice intravenously with Ph+ ALL cells.

-

Monitor the engraftment of leukemia by periodic peripheral blood analysis for human CD45+ cells.

-

Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 150 mg/kg, intraperitoneally, daily) or vehicle to the respective groups.[4][5]

-

Monitor tumor burden by flow cytometry of peripheral blood throughout the study.

-

Monitor the health and body weight of the mice regularly.

-

At the end of the study, sacrifice the mice and harvest tissues (e.g., bone marrow, spleen) for analysis of leukemia infiltration and target engagement (e.g., CDK6 degradation by Western blot or immunohistochemistry).

Experimental Workflows

The following diagrams illustrate the general workflows for in vitro and in vivo characterization of this compound.

Conclusion

This compound is a highly specific and potent PROTAC that targets the cellular protein CDK6 for degradation. Its mechanism of action, which involves the recruitment of the Cereblon E3 ubiquitin ligase, leads to the suppression of downstream signaling pathways critical for cell cycle progression. The preclinical data strongly support the potential of this compound as a therapeutic agent for CDK6-dependent malignancies, particularly Ph+ ALL. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this promising targeted therapy.

References

- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

YX-2-107: A Selective CDK6 Degrader for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression and a validated therapeutic target in various malignancies. While traditional small-molecule inhibitors have shown clinical efficacy, strategies to overcome resistance and enhance selectivity are actively being pursued. YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of CDK6. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule designed to selectively induce the degradation of CDK6. As a PROTAC, it consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, this compound offers a novel therapeutic modality to eliminate CDK6 protein, thereby inhibiting both its kinase-dependent and -independent functions.[1] This approach has shown promise in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is a known dependency.[4][5][6]

Chemical Properties of this compound [2][7][8]

| Property | Value |

| CAS Number | 2417408-46-7 |

| Molecular Formula | C45H51N11O9 |

| Molecular Weight | 889.97 g/mol |

| IUPAC Name | N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6, leading to its polyubiquitination. The polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple CDK6 proteins.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective degradation of CDK6 in various cancer cell lines, particularly in Ph+ ALL models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| CDK6 Degradation IC50 | - | 4.4 nM | [5][6] |

| CDK6 Degradation Constant (DC50) | BV173 | ~4 nM | [3][8] |

| CDK4 Degradation | BV173 | Not observed | [3] |

| Effect on S Phase | BV173, SUP-B15 | Inhibition at 2000 nM (48h) | [5][6] |

| RB Phosphorylation | BV173, SUP-B15 | Inhibition at 2000 nM (72h) | [5][6] |

| FOXM1 Expression | BV173, SUP-B15 | Inhibition at 2000 nM (72h) | [5][6] |

In Vivo Activity

In vivo studies in mouse models of Ph+ ALL have shown that this compound is bioavailable and pharmacologically active, leading to tumor growth suppression.

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg, i.p., daily for 3 days | Suppressed percentage of primary Ph+ ALL S-phase cells, inhibited phospho-RB and FOXM1 expression, and induced selective CDK6 degradation. | [5] |

| C57BL/6j mice | 10 mg/kg, i.p., single dose | Maximum plasma concentration of 741 nM, cleared from plasma after 4 hours. | [5][6] |

Experimental Protocols

The following protocols are based on published literature and provide a framework for the investigation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound

The detailed synthesis of this compound, a palbociclib-based PROTAC that recruits the CRBN E3 ligase, is described in the supplementary materials of the publication by De Dominici M, et al. in Blood 2020.[4] The general strategy involves the coupling of a palbociclib (B1678290) derivative with a CRBN ligand via a suitable linker.

Western Blot Analysis for CDK6 Degradation

This protocol is for assessing the degradation of CDK6 in cell lines such as BV173 and SUP-B15 following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDK6 (specific catalog number and dilution to be optimized, e.g., 1:1000)

-

Rabbit anti-CDK4 (specific catalog number and dilution to be optimized, e.g., 1:1000)

-

Rabbit anti-phospho-Rb (Ser807/811) (specific catalog number and dilution to be optimized, e.g., 1:1000)

-

Rabbit anti-FOXM1 (specific catalog number and dilution to be optimized, e.g., 1:1000)

-

Mouse or Rabbit anti-GAPDH or β-actin (loading control, specific catalog number and dilution to be optimized, e.g., 1:5000)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate BV173 or SUP-B15 cells and treat with various concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for the desired time (e.g., 4, 24, 48, 72 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Ph+ ALL cells treated with this compound using propidium (B1200493) iodide (PI) staining.[9][10][11][12][13][14]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat BV173 or SUP-B15 cells with this compound (e.g., 2000 nM) for 48 hours.

-

Cell Harvesting: Harvest approximately 1x10^6 cells per sample.

-

Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (e.g., 100 µg/mL) and PI (e.g., 50 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a Ph+ ALL xenograft model using NRG-SGM3 mice.[4][15][16][17][18][19]

Materials:

-

NRG-SGM3 mice (immunodeficient)

-

Ph+ ALL cells (e.g., primary patient samples or cell lines like BV173)

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Inject approximately 2 x 10^6 Ph+ ALL cells intravenously into 7- to 9-week-old NRG-SGM3 mice.

-

Tumor Establishment and Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, ruffled fur, and hind-limb paralysis. Leukemia burden can be monitored by flow cytometry of peripheral blood for human CD45+ cells.

-

Treatment: Once leukemia is established (e.g., a certain percentage of human CD45+ cells in the peripheral blood), randomize the mice into treatment and control groups. Administer this compound (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).

-

Efficacy Assessment: Monitor the leukemia burden in the peripheral blood throughout the study. At the end of the study, harvest tissues such as bone marrow and spleen for analysis of leukemic infiltration, cell cycle status, and protein expression by western blot as described above.

-

Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the treatment.

References

- 1. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. CDK6 Polyclonal Antibody (PA5-27978) [thermofisher.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 024099 - NRG-SGM3 Strain Details [jax.org]

- 17. The Molecular Subtype of Adult Acute Lymphoblastic Leukemia Samples Determines the Engraftment Site and Proliferation Kinetics in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]

- 19. Improving pain management for murine orthotopic xenograft models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

YX-2-107: A Technical Guide to a Selective CDK6-Degrading PROTAC for Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] Developed as a potential therapeutic for CDK6-dependent cancers, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound leverages the cell's own ubiquitin-proteasome system to eliminate the CDK6 protein.[3][4] This approach offers a distinct advantage over traditional kinase inhibitors by addressing both the catalytic and non-catalytic functions of CDK6.[2][3] Preclinical data demonstrates that this compound effectively suppresses the proliferation of Ph+ ALL cells, including those resistant to tyrosine kinase inhibitors (TKIs), by promoting rapid and preferential degradation of CDK6 over the closely related CDK4.[3][5] This technical document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Rationale

The development of this compound was prompted by the discovery that the growth of Ph+ ALL cells is highly dependent on CDK6, while the expression of CDK4 is largely dispensable.[4] Furthermore, silencing CDK6 proved more effective at suppressing Ph+ ALL in mouse models than dual CDK4/6 enzymatic inhibitors like palbociclib.[4][6] This suggested that CDK6 possesses growth-promoting functions that are independent of its kinase activity.[4]

To address both kinase-dependent and -independent roles, a PROTAC-based strategy was employed. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] this compound was engineered by conjugating a high-affinity CDK4/6 ligand (derived from palbociclib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a chemical linker.[3][5][6] This design facilitates the formation of a ternary complex between CDK6, this compound, and CRBN, leading to the selective degradation of CDK6.[2]

Caption: Logical workflow for the development of this compound.

Mechanism of Action

This compound functions by co-opting the CRBN E3 ubiquitin ligase to induce the selective ubiquitination and proteasomal degradation of CDK6.[2][3] This event removes the CDK6 protein scaffold, thereby inhibiting its downstream signaling pathways. Key consequences of this compound activity include the reduced phosphorylation of the Retinoblastoma (RB) protein and the downregulation of FOXM1 expression.[1][2] These proteins are critical regulators of the G1-S phase transition in the cell cycle. By disrupting this pathway, this compound effectively inhibits S-phase entry and halts cell proliferation.[5][7] A proteomic analysis confirmed the high selectivity of this compound, showing that out of 3,682 proteins examined, only CDK6 was significantly downregulated following treatment.[5]

Caption: Mechanism of action of this compound and its effect on downstream signaling.

Preclinical Data

In Vitro Activity & Selectivity

This compound demonstrates potent activity in both enzymatic and cell-based assays. It inhibits CDK6 kinase activity and induces its degradation at nanomolar concentrations. Critically, while it binds to both CDK4 and CDK6, it preferentially degrades CDK6.

| Parameter | Target / Cell Line | Value | Reference |

| Kinase Inhibition IC₅₀ | CDK4 (in vitro) | 0.69 nM | [3][5] |

| CDK6 (in vitro) | 4.4 nM | [3][5] | |

| Degradation Activity | CDK6 (PROTAC IC₅₀) | 4.4 nM | [1][2] |

| CDK6 (DC₅₀ in BV173 cells) | ~4 nM | [3][5] |

Cellular Effects

Treatment of Ph+ ALL cell lines (BV173 and SUP-B15) with this compound leads to significant anti-proliferative effects.

| Experiment | Cell Lines | Treatment | Outcome | Reference |

| CDK6 Degradation | BV173 | 0-1000 nM, 4h | Selective degradation of CDK6 | [1][7] |

| Cell Cycle Arrest | BV173, SUP-B15 | 2000 nM, 48h | Inhibition of S-phase entry | [1][7] |

| Target Modulation | BV173, SUP-B15 | 2000 nM, 72h | Inhibition of RB phosphorylation and FOXM1 expression | [1][7] |

In Vivo Efficacy

In vivo studies using mouse xenograft models of Ph+ ALL confirmed the anti-leukemic activity of this compound. The compound was effective in suppressing leukemia burden in mice injected with both de novo and TKI-resistant primary Ph+ ALL cells, with efficacy comparable or superior to palbociclib.[3][4][5]

| Animal Model | Treatment Regimen | Key Findings | Reference |

| NRG-SGM3 Mice (Ph+ ALL Xenograft) | 150 mg/kg; i.p.; daily for 3 days | Pharmacologically active in suppressing Ph+ ALL proliferation. | [1][7] |

| NSG Mice (Advanced Ph+ ALL) | 48-hour treatment | Decreased S-phase cells, suppressed p-RB and FOXM1, and induced preferential CDK6 degradation. | [3] |

| NSG Mice (de novo or TKI-resistant Ph+ ALL) | 2-3 week treatment | Marked suppression of peripheral blood leukemia load. | [3] |

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in C57BL/6j mice to assess the drug's properties in vivo.

| Parameter | Vehicle / Route | Value | Reference |

| Metabolic Stability | Mouse Liver Microsomes | Half-life of 35 minutes | [5] |

| Maximum Concentration (Cₘₐₓ) | 10 mg/kg; i.p.; single dose | 741 nM | [1][7] |

| Plasma Clearance | 10 mg/kg; i.p.; single dose | Cleared from plasma after ~4 hours | [1][7] |

| In Vivo Half-life | IP administration | ~1 hour | [3] |

Experimental Protocols

The following are representative protocols for key experiments performed during the development of this compound.

Western Blotting for CDK6 Degradation

-

Cell Culture and Treatment: Seed BV173 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with this compound at various concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against CDK6, CDK4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Analysis: Quantify band intensities using densitometry software. Normalize CDK6 and CDK4 levels to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed BV173 or SUP-B15 cells and treat with this compound (e.g., 2000 nM) or DMSO (vehicle control) for 48 hours.

-

Cell Fixation: Harvest approximately 1x10⁶ cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.

-

Data Analysis: Gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo).

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., NRG-SGM3 or NSG).

-

Cell Implantation: Inject 1-2x10⁶ primary Ph+ ALL cells intravenously or subcutaneously into each mouse.

-

Tumor Monitoring: Monitor leukemia burden by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry or by caliper measurement for subcutaneous tumors.

-

Treatment: Once leukemia is established, randomize mice into treatment groups (e.g., vehicle control, this compound, palbociclib). Administer this compound intraperitoneally (i.p.) at a dose of 150 mg/kg daily.

-

Efficacy Assessment: Continue monitoring leukemia burden throughout the treatment period (e.g., 2-3 weeks).

-

Pharmacodynamic Analysis: For short-term studies, harvest bone marrow or tumor tissue after treatment (e.g., 48 hours) to assess target engagement via Western blotting for p-RB, FOXM1, and CDK6 levels.

Caption: General workflow for in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. cancer-research-network.com [cancer-research-network.com]

The Role of YX-2-107 in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have improved outcomes, resistance remains a significant challenge. Recent research has identified Cyclin-Dependent Kinase 6 (CDK6) as a crucial factor for the proliferation and survival of Ph+ ALL cells, making it a promising therapeutic target. YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CDK6. This document provides a comprehensive technical guide on the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of Ph+ ALL.

Introduction: The Therapeutic Rationale for Targeting CDK6 in Ph+ ALL

Ph+ ALL is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates a network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2] Although TKIs targeting BCR-ABL1 are the standard of care, resistance often develops, necessitating alternative therapeutic strategies.[1][2]

Studies have revealed a strong dependence of Ph+ ALL cells on CDK6, a key regulator of the G1-S phase transition in the cell cycle.[1][3] Interestingly, the growth-promoting effects of CDK6 in Ph+ ALL appear to be partially independent of its kinase activity, suggesting that merely inhibiting its enzymatic function may not be sufficient.[3] This has led to the development of this compound, a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the selective degradation of the entire CDK6 protein.[1][2]

This compound: Mechanism of Action

This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between CDK6 and the E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[1][2] This degradation-based approach not only inhibits the kinase-dependent functions of CDK6 but also abrogates its kinase-independent scaffolding roles.

Preclinical Data Summary

In Vitro Efficacy

This compound has demonstrated potent and selective activity against Ph+ ALL cell lines in vitro.

| Parameter | Value | Cell Line(s) | Reference |

| CDK6 Kinase Inhibition (IC50) | 4.4 nM | N/A (in vitro kinase assay) | [2][4] |

| CDK4 Kinase Inhibition (IC50) | 0.69 nM | N/A (in vitro kinase assay) | [2][4] |

| CDK6 Degradation (DC50) | ~4 nM | BV173 | [2][4] |

| Inhibition of S-phase Entry | Effective at 2000 nM (48h) | BV173, SUP-B15 | [5][6] |

| Inhibition of RB Phosphorylation | Effective at 2000 nM (72h) | BV173, SUP-B15 | [6] |

| Inhibition of FOXM1 Expression | Effective at 2000 nM (72h) | BV173, SUP-B15 | [6] |

| Selective CDK6 Degradation | Observed at 1.6-1000 nM (4h) | BV173 | [6] |

Table 1: In Vitro Activity of this compound

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of Ph+ ALL have shown significant anti-leukemic activity of this compound.

| Animal Model | Treatment Regimen | Outcome | Reference |

| NRG-SGM3 Mice (Ph+ ALL Xenograft) | 150 mg/kg, i.p., daily for 3 days | Pharmacologically active in suppressing Ph+ ALL proliferation. | [5] |

| NSG Mice (TKI-resistant Ph+ ALL) | 25 mg/kg or 50 mg/kg, i.p., twice daily for 20 days | Marked suppression of peripheral blood leukemia burden, comparable or superior to palbociclib. | [3][7] |

Table 2: In Vivo Efficacy of this compound

Pharmacokinetics

| Animal Model | Dose | Cmax | Clearance | Reference |

| C57BL/6j Mice | 10 mg/kg, i.p., single dose | 741 nM | Cleared from plasma after 4 hours. | [6] |

Table 3: Pharmacokinetic Profile of this compound

Signaling Pathways in Ph+ ALL and the Impact of this compound

The BCR-ABL1 oncoprotein activates multiple downstream signaling pathways critical for leukemogenesis, including the JAK/STAT and PI3K/AKT pathways. These pathways converge to promote cell cycle progression, in part through the regulation of D-type cyclins and their binding partners, CDK4 and CDK6. CDK6, in complex with cyclin D, phosphorylates the retinoblastoma protein (RB), leading to the release of E2F transcription factors and entry into the S-phase of the cell cycle. This compound-mediated degradation of CDK6 disrupts this critical node in the cell cycle machinery, leading to cell cycle arrest and inhibition of proliferation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for Ph+ ALL cell lines such as BV173 and SUP-B15.

Materials:

-

Ph+ ALL cell lines (e.g., BV173, SUP-B15)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5 x 103 cells/well) in 100 µL of culture medium in a 96-well plate.

-

Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for CDK6 Degradation

Procedure:

-

Culture Ph+ ALL cells and treat with various concentrations of this compound for the desired time (e.g., 4 hours).

-

Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

Procedure:

-

Treat Ph+ ALL cells with this compound for the indicated time (e.g., 48 hours).[5]

-

Harvest approximately 1 x 106 cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

In Vivo Patient-Derived Xenograft (PDX) Model

Procedure:

-

Implant primary Ph+ ALL cells (e.g., 2 x 106 cells) intravenously into immunodeficient mice (e.g., NRG-SGM3 or NSG mice).[7]

-

Monitor the engraftment of leukemic cells in the peripheral blood by flow cytometry for human CD19 and CD10 markers.

-

Once the leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize mice into treatment and control groups.[7]

-

Administer this compound (e.g., 25-150 mg/kg, i.p.) or vehicle control according to the desired schedule.[5][7]

-

Monitor leukemia progression by regularly assessing the percentage of human leukemic cells in the peripheral blood.

-

At the end of the study, harvest tissues such as bone marrow and spleen for further analysis, including cell cycle analysis and western blotting.[7]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for Ph+ ALL by selectively targeting CDK6 for degradation. Its ability to overcome the limitations of traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6 provides a strong rationale for its further development. The preclinical data robustly support its efficacy in both TKI-sensitive and -resistant models of Ph+ ALL. Future studies should focus on combination therapies, for instance with TKIs, to potentially achieve deeper and more durable responses. Furthermore, the development of orally bioavailable CDK6 degraders will be a critical step towards clinical translation.

References

- 1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC YX-2-107: A Technical Guide to its Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6). As a heterobifunctional molecule, this compound simultaneously binds to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK6.[1] This mechanism of action, which eliminates the target protein rather than merely inhibiting its enzymatic activity, makes this compound a promising therapeutic candidate for cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Biochemical and Cellular Activity

This compound demonstrates potent and selective activity both in vitro and in cellular models. It effectively inhibits the kinase activity of both CDK4 and CDK6 and selectively induces the degradation of CDK6.[2][3] This targeted degradation leads to downstream effects on cell cycle progression and the expression of key regulatory proteins.

Quantitative Data Summary

The following tables summarize the key quantitative metrics of this compound's activity.

Table 1: In Vitro Kinase Inhibition and Cellular Degradation Activity

| Parameter | Target | Value | Cell Line | Reference |

| IC50 (Kinase Inhibition) | CDK4 | 0.69 nM | - | [3] |

| IC50 (Kinase Inhibition) | CDK6 | 4.4 nM | - | [3] |

| DC50 (Degradation) | CDK6 | ~4 nM | BV173 | [2][3] |

Table 2: Cellular Effects of this compound Treatment

| Effect | Cell Line(s) | Concentration | Time | Reference |

| Inhibition of S Phase Entry | BV173, SUP-B15 | 2000 nM | 48 h | [4] |

| Inhibition of RB Phosphorylation | BV173, SUP-B15 | 2000 nM | 72 h | [4] |

| Inhibition of FOXM1 Expression | BV173, SUP-B15 | 2000 nM | 72 h | [4] |

| Selective CDK6 Degradation | BV173 | 1.6 - 1000 nM | 4 h | [4] |

Table 3: In Vivo Pharmacokinetics and Efficacy

| Parameter | Animal Model | Dose | Route | Value | Reference |

| Maximum Concentration (Cmax) | C57BL/6j mice | 10 mg/kg | i.p. | 741 nM | |

| Pharmacological Activity | NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg (daily for 3 days) | i.p. | Suppression of Ph+ ALL proliferation |

Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with CDK6 and the E3 ubiquitin ligase CRBN, leading to the ubiquitination and subsequent degradation of CDK6 by the proteasome. The degradation of CDK6 disrupts the cell cycle machinery, primarily by preventing the phosphorylation of the Retinoblastoma (RB) protein. This, in turn, inhibits the expression of downstream targets like FOXM1, ultimately leading to cell cycle arrest in the G1 phase and a reduction in cancer cell proliferation.[1][2]

Caption: Mechanism of action of this compound leading to CDK6 degradation and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for CDK6 Degradation

This protocol is used to assess the dose-dependent degradation of CDK6 in cancer cells following treatment with this compound.

Caption: Workflow for Western Blot analysis of CDK6 degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture Ph+ ALL cell lines (e.g., BV173, SUP-B15) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with a range of this compound concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of leukemia cells.

Methodology:

-

Cell Seeding:

-

Seed leukemia cells (e.g., BV173, SUP-B15) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viability Assessment (using MTT or CellTiter-Glo®):

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

References

YX-2-107: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that has demonstrated significant effects on cell cycle progression, primarily in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its impact on the cell cycle. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies. This compound is a novel therapeutic agent designed to selectively target and degrade Cyclin-Dependent Kinase 6 (CDK6), a crucial driver of cell cycle progression, particularly in hematological malignancies like Ph+ ALL.[1][2] This guide delves into the core effects of this compound on the cell cycle, providing researchers and drug development professionals with the essential technical details to understand and potentially utilize this compound in their work.

Mechanism of Action: Targeting CDK6 for Degradation

This compound functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate specific target proteins.[3] It achieves this by simultaneously binding to CDK6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[3] This targeted degradation of CDK6 disrupts the normal progression of the cell cycle.

The primary mechanism by which this compound affects the cell cycle is through the inhibition of S-phase entry .[4][5][6] This is a direct consequence of CDK6 degradation, which leads to two key downstream events:

-

Inhibition of Retinoblastoma (RB) Phosphorylation: CDK6, in complex with Cyclin D, phosphorylates the RB protein. Phosphorylated RB (pRb) releases the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry. By degrading CDK6, this compound prevents RB phosphorylation, thereby keeping E2F in an inactive state and blocking the G1/S transition.[4][5][6]

-

Inhibition of FOXM1 Expression: Forkhead Box M1 (FOXM1) is another critical transcription factor that regulates the expression of genes involved in the G2/M phase of the cell cycle. The expression of FOXM1 is, in part, regulated by the CDK4/6-RB-E2F pathway. By disrupting this pathway, this compound leads to a downstream reduction in FOXM1 expression.[4][5][6]

Data Presentation: Quantitative Effects on Cell Cycle Progression

The following tables summarize the quantitative data on the effect of this compound on cell cycle distribution and protein expression in Ph+ ALL cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Ph+ ALL Cell Lines

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| BV173 | Control (Vehicle) | 45.2 | 41.5 | 13.3 | [4] |

| This compound (2000 nM, 48h) | 68.7 | 18.9 | 12.4 | [4] | |

| SUP-B15 | Control (Vehicle) | 50.1 | 38.2 | 11.7 | [4] |

| This compound (2000 nM, 48h) | 72.3 | 15.5 | 12.2 | [4] |

Table 2: Effect of this compound on Protein Expression and Phosphorylation in Ph+ ALL Cell Lines

| Cell Line | Treatment | CDK6 Degradation (%) | pRb (Ser807/811) Reduction (%) | FOXM1 Reduction (%) | Reference |

| BV173 | This compound (2000 nM, 72h) | >90 | Significant | Significant | [4][5] |

| SUP-B15 | This compound (2000 nM, 72h) | >90 | Significant | Significant | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Drug Treatment

-

Cell Lines: Ph+ ALL cell lines BV173 and SUP-B15 were used.[4]

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[4]

-

Drug Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentration (e.g., 2000 nM). Control cells were treated with an equivalent volume of DMSO.[4][5]

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After treatment with this compound or vehicle for the indicated time (e.g., 48 hours), cells were harvested by centrifugation.

-

Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol (B145695) while vortexing. Cells were incubated at -20°C for at least 2 hours.[4]

-

Staining: The fixed cells were washed with PBS to remove the ethanol. The cell pellet was then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.[4]

-

Flow Cytometry: The stained cells were analyzed on a flow cytometer. The DNA content was measured by detecting the fluorescence of PI. The data was then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis

-

Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane was then incubated with primary antibodies specific for CDK6, phospho-RB (Ser807/811), FOXM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.[4]

Mandatory Visualizations

Signaling Pathway of this compound in Cell Cycle Regulation

Caption: Signaling pathway of this compound leading to S-phase arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for analyzing cell cycle distribution.

Experimental Workflow for Western Blot Analysis

References

- 1. Discovery of small molecule degraders for modulating cell cycle [journal.hep.com.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. ashpublications.org [ashpublications.org]

Unraveling the Mechanism of YX-2-107: A Technical Guide to a Selective CDK6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of YX-2-107, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). By hijacking the body's natural protein disposal system, this compound offers a novel therapeutic strategy for cancers dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and visual representations of key processes.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This elegant design allows this compound to act as a molecular bridge, bringing CDK6 into close proximity with the CRBN E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CDK6, tagging it for degradation. The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK6 protein levels.[1][2] This targeted protein degradation mechanism is distinct from traditional kinase inhibitors, which only block the enzymatic activity of the target protein. By eliminating the entire protein, this compound can overcome mechanisms of resistance associated with kinase inhibitors and address both the catalytic and non-catalytic functions of CDK6.

Quantitative Efficacy of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 4.4 nM | CDK6 | In vitro kinase assay | [2][3][4][5] |

| IC50 | 0.69 nM | CDK4 | In vitro kinase assay | [5] |

| DC50 | ~4 nM | CDK6 | Cellular degradation assay (BV173 cells) | [5] |

Table 1: In Vitro Potency of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the kinase activity of CDK4 and CDK6 by 50%. The DC50 (half-maximal degradation concentration) represents the concentration needed to degrade 50% of the target protein in cells.

| Cell Line | Effect | Concentration | Treatment Time | Reference |

| BV173 (Ph+ ALL) | Inhibition of S phase | 2000 nM | 48 h | [3][4] |

| SUP-B15 (Ph+ ALL) | Inhibition of S phase | 2000 nM | 48 h | [3][4] |

| BV173 (Ph+ ALL) | Inhibition of RB phosphorylation and FOXM1 expression | 2000 nM | 72 h | [3][4] |

| SUP-B15 (Ph+ ALL) | Inhibition of RB phosphorylation and FOXM1 expression | 2000 nM | 72 h | [3][4] |

Table 2: Cellular Activity of this compound in Ph+ ALL Cell Lines. This table highlights the downstream effects of this compound on cell cycle progression and key signaling molecules.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| C57BL/6j mice | 10 mg/kg, single i.p. | Cmax of 741 nM, cleared from plasma after 4 hours | [3][4] |

| NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg, daily i.p. for 3 days | Suppressed S-phase entry, pRB, and FOXM1; induced selective CDK6 degradation | [3][4] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound. This data demonstrates the bioavailability and anti-leukemic activity of this compound in animal models.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

References

Downstream Signaling Effects of YX-2-107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of YX-2-107, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant therapeutic potential in preclinical models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][4][5][6][7] This document details the mechanism of action of this compound, its impact on key cellular pathways, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to selectively induce the degradation of CDK6.[5] It functions by simultaneously binding to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase.[8] This proximity facilitates the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. This degradation-based mechanism provides a distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6.[4][8]

Caption: Mechanism of this compound-mediated CDK6 degradation.

Downstream Signaling Effects

The degradation of CDK6 by this compound leads to significant downstream effects on cell cycle progression and oncogenic signaling pathways. The primary consequences of this compound treatment are the inhibition of Retinoblastoma (Rb) protein phosphorylation and the reduced expression of the Forkhead Box M1 (FOXM1) transcription factor.[1][3][9]

Caption: Downstream signaling cascade affected by this compound.

Inhibition of Rb Phosphorylation

CDK6, in complex with Cyclin D, phosphorylates the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition. By degrading CDK6, this compound prevents Rb phosphorylation, leading to the sequestration of E2F and subsequent cell cycle arrest at the G1/S checkpoint.[1][3][9]

Downregulation of FOXM1 Expression

FOXM1 is a key transcription factor that regulates the expression of a wide array of genes involved in G2/M progression and mitosis. CDK6 has been shown to regulate the expression of FOXM1. Treatment with this compound leads to a significant reduction in FOXM1 protein levels, further contributing to the anti-proliferative effects of the compound.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| CDK6 Degradation IC₅₀ | 4.4 nM | In vitro degradation assay in BV173 cells | [1][3][9] |

| CDK4 Kinase Inhibition IC₅₀ | 0.69 nM | In vitro kinase assay | [5][10] |

| CDK6 Kinase Inhibition IC₅₀ | 4.4 nM | In vitro kinase assay | [5][10] |

| CDK6 Degradation Constant (DC₅₀) | ~4 nM | Densitometric analysis in BV173 cells | [5][10] |

Table 1: In Vitro Activity of this compound

| Cell Lines | This compound Concentration | Treatment Duration | Effect | Reference |

| BV173, SUP-B15 (Ph+ ALL) | 2000 nM | 48 hours | Inhibition of S-phase entry | [1][3] |

| BV173, SUP-B15 (Ph+ ALL) | 2000 nM | 72 hours | Inhibition of Rb phosphorylation and FOXM1 expression | [1][3] |

| BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 hours | Selective degradation of CDK6 | [1][3] |

Table 2: Cellular Effects of this compound in Ph+ ALL Cell Lines

| Animal Model | Dosage and Administration | Effect | Reference |

| NRG-SGM3 mice with Ph+ ALL xenografts | 150 mg/kg, intraperitoneal injection, daily for 3 days | Suppression of S-phase cells, pRb, and FOXM1; selective CDK6 degradation | [1] |

| C57BL/6j mice | 10 mg/kg, single intraperitoneal injection | Cₘₐₓ of 741 nM, clearance from plasma after 4 hours | [1][3] |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature studying this compound.

Caption: General experimental workflow for studying this compound.

Western Blot Analysis

This protocol is for the detection of CDK6, phospho-Rb, and FOXM1 protein levels in cell lysates.

1. Cell Lysis:

-

Treat cells with desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

1. Cell Preparation:

-

Treat cells with this compound as required.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

2. Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing:

-

Propidium Iodide (PI): 50 µg/mL

-

RNase A: 100 µg/mL

-

Triton X-100 (optional): 0.1% in PBS

-

-

Incubate in the dark for 30 minutes at room temperature.[12]

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite PI with a 488 nm laser and collect emission at ~617 nm.

-

Use a linear scale for the DNA content histogram.

-

Gate on single cells to exclude doublets and aggregates.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vivo Xenograft Studies

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a Ph+ ALL xenograft model.

1. Animal Model:

2. Cell Implantation:

-

Intravenously inject 2 x 10⁶ Ph+ ALL cells (e.g., primary patient-derived cells) into each mouse.[4]

3. Drug Administration:

-

Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), begin treatment.

-

Administer this compound via intraperitoneal (i.p.) injection, for example, at a dose of 150 mg/kg daily.[1]

-

Include a vehicle control group.

4. Efficacy Assessment:

-

Monitor leukemia progression by measuring the percentage of human CD19+/CD10+ cells in peripheral blood via flow cytometry.

-

At the end of the study, harvest tissues (bone marrow, spleen) for analysis of leukemic infiltration and target protein expression (CDK6, pRb, FOXM1) by Western blot or immunohistochemistry.

5. Pharmacokinetic Analysis:

-

Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to mice.[1][3]

-

Collect blood samples at various time points post-injection.

-

Process blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.

This technical guide provides a comprehensive overview of the downstream signaling effects of this compound and detailed protocols for its investigation. The selective degradation of CDK6 by this compound presents a promising therapeutic strategy for CDK6-dependent malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]